molecular formula C20H18ClNO3 B2885492 3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide CAS No. 874464-03-6

3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide

Cat. No.: B2885492
CAS No.: 874464-03-6
M. Wt: 355.82
InChI Key: KMXUJSMIDRPTBH-UHFFFAOYSA-N
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Description

3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.82. The purity is usually 95%.
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Biological Activity

The compound 3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNOC_{20}H_{18}ClNO, with a complex structure that includes both furan and aromatic rings. The presence of the 2-chlorophenyl and 2-methoxyphenyl groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing furan and chlorophenyl groups have shown significant cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported in related studies indicate effective inhibition at concentrations as low as 1.88 µM.
  • A549 (lung cancer) : Compounds with similar structures exhibited IC50 values ranging from 3.79 µM to 12.50 µM, indicating promising activity against this cell line .
CompoundCell LineIC50 (µM)
Compound AMCF-71.88
Compound BA5493.79
Compound CNCI-H4604.20

Anti-inflammatory Properties

The anti-inflammatory effects of furan derivatives have been documented, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial properties. Preliminary data suggest that they exhibit moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range widely depending on the specific structure and substituents present .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The biological activity of This compound is likely mediated through multiple pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly the S phase, which is critical for DNA synthesis.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells, leading to reduced viability and proliferation.
  • Inhibition of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:

  • A study involving a derivative showed promising results in xenograft models of breast cancer, significantly reducing tumor size compared to controls.
  • Another investigation assessed the anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-10,12H,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUJSMIDRPTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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